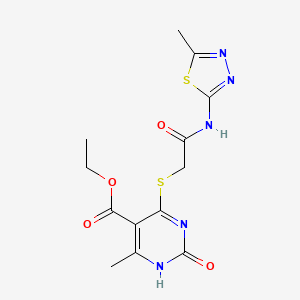

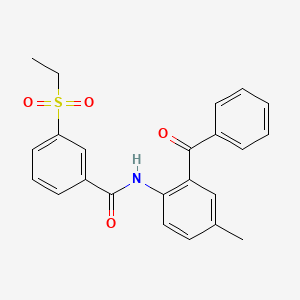

![molecular formula C18H17ClN2O3S B2707134 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422527-27-3](/img/no-structure.png)

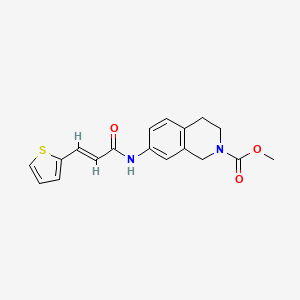

6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Enzymatic Activity Enhancement

Compounds structurally related to 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one have been synthesized through various chemical reactions including chlorination, hydrolysis, and sulfurization processes. These syntheses have led to the development of novel enzymatic enhancers, particularly benzo[h]thieno[3,2-c]quinolinones and benzo[h]thiopyrano[3,2-c]quinolinones, which significantly amplify the activity of α-amylase, potentially multiplying its efficiency in producing α-D-glucose up to eightfold (Abass, 2007).

Anticancer Potential

Research into derivatives of this compound has shown significant anticancer activity. Amino- and sulfanyl-derivatives of benzoquinazolinones were prepared and showed notable cytotoxicity against HT29 and HCT116 cell lines, with some compounds demonstrating substantial anticancer effects (Nowak et al., 2015). Another study highlighted the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones that exhibited high anti-monoamine oxidase and antitumor activity, underscoring their potential in cancer treatment strategies (Markosyan et al., 2015).

Antimicrobial and Antifungal Applications

Compounds structurally similar to this compound have demonstrated promising antimicrobial and antifungal activities. Specifically, some N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, derived from similar structural frameworks, have shown significant antibacterial potential against various bacterial strains, including S. typhi, K. pneumoniae, and S. aureus, with certain compounds outperforming standard antibiotics like ciprofloxacin (Siddiqui et al., 2014). Additionally, another study synthesized 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones which exhibited good antibacterial and antifungal activity, also displaying lethality against mosquito larvae Culex quinquefasciatus (Rajanarendar et al., 2010).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-amino-3-(3,4-dimethoxyphenyl)prop-2-enenitrile with 2-chloro-1,3-dimethylimidazolinium chloride to form 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-1,3-dimethylimidazolidin-4-one, which is then reacted with sodium sulfide to yield the final product.", "Starting Materials": [ "2-amino-3-(3,4-dimethoxyphenyl)prop-2-enenitrile", "2-chloro-1,3-dimethylimidazolinium chloride", "sodium sulfide" ], "Reaction": [ "Step 1: React 2-amino-3-(3,4-dimethoxyphenyl)prop-2-enenitrile with 2-chloro-1,3-dimethylimidazolinium chloride in the presence of a base such as triethylamine to form 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-1,3-dimethylimidazolidin-4-one.", "Step 2: React the intermediate product from step 1 with sodium sulfide in the presence of a solvent such as DMF to yield the final product, 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

CAS No. |

422527-27-3 |

Molecular Formula |

C18H17ClN2O3S |

Molecular Weight |

376.86 |

IUPAC Name |

6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C18H17ClN2O3S/c1-23-15-6-3-11(9-16(15)24-2)7-8-21-17(22)13-10-12(19)4-5-14(13)20-18(21)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,25) |

InChI Key |

NDQYQBXGRAOWBG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

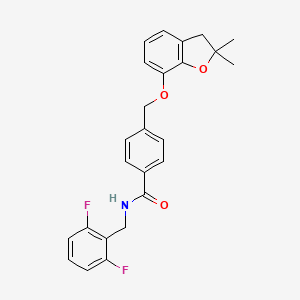

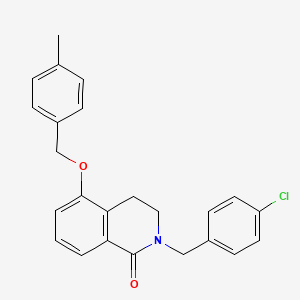

![5,6-dimethyl-1-((2-methyl-5-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B2707054.png)

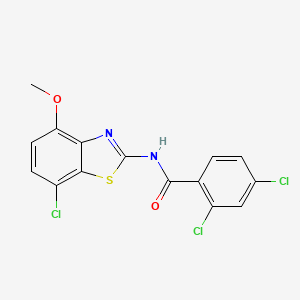

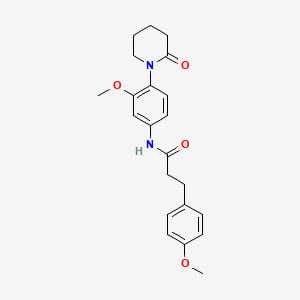

![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2707064.png)

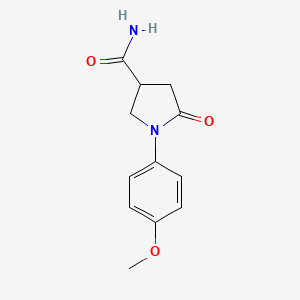

![N-[(3-Cyclopropyloxy-2-fluorophenyl)methyl]-N-(1-methylpyrazol-4-yl)prop-2-enamide](/img/structure/B2707066.png)